4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyridin-2-yl group attached to the azetidin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Bromination of the Benzamide Ring: The bromine atom can be introduced at the 4-position of the benzamide ring through an electrophilic bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura coupling reactions. Reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended aromatic systems.
Scientific Research Applications
4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The specific pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
4-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can be compared with other similar compounds, such as:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but lacks the azetidin-3-yl moiety.
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains an imidazo[1,2-a]pyridine ring instead of the pyridin-2-yl group.
4-methyl-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but lacks the bromine atom and the azetidin-3-yl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-19(16(21)12-5-7-13(17)8-6-12)14-10-20(11-14)15-4-2-3-9-18-15/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRRCVCFMBBIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.